molecular formula C28H38ClF3N4O10 B10827309 Ac-FLTD-CMK (trifluoroacetate salt)

Ac-FLTD-CMK (trifluoroacetate salt)

Cat. No.: B10827309
M. Wt: 683.1 g/mol
InChI Key: XJCUHBUOWTWTOV-DXXINTPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-FLTD-CMK involves the incorporation of specific amino acids and a chloromethyl ketone group. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of Ac-FLTD-CMK typically follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ac-FLTD-CMK primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is reactive and can be substituted by nucleophiles under appropriate conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are derivatives of Ac-FLTD-CMK where the chloromethyl group has been substituted by the nucleophile .

Scientific Research Applications

Properties

Molecular Formula

C28H38ClF3N4O10

Molecular Weight

683.1 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H37ClN4O8.C2HF3O2/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27;3-2(4,5)1(6)7/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36);(H,6,7)/t15-,18+,19+,20+,23+;/m1./s1

InChI Key

XJCUHBUOWTWTOV-DXXINTPRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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